molecular formula C21H25N5O2 B2927509 7-(tert-butyl)-8-(3,4-dimethylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 941964-59-6

7-(tert-butyl)-8-(3,4-dimethylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2927509
CAS No.: 941964-59-6
M. Wt: 379.464
InChI Key: HTHHIPHRNXDWKR-UHFFFAOYSA-N
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Description

7-(tert-butyl)-8-(3,4-dimethylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C21H25N5O2 and its molecular weight is 379.464. The purity is usually 95%.
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Scientific Research Applications

Structure-Activity Relationships and Molecular Studies

  • A study explored the structure-activity relationships of novel arylpiperazinylalkyl purine-2,4-diones, including compounds with a substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system, indicating their potential as ligands for serotonin and dopamine receptors. This research also included docking studies to understand receptor affinity and selectivity (Zagórska et al., 2015).

Pharmacological Evaluation

  • Another study synthesized N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and evaluated them for anxiolytic and antidepressant activity. Some compounds demonstrated promising results in preclinical studies (Zagórska et al., 2009).

Receptor Affinity and Enzyme Activity Studies

  • A research focused on the receptor affinity and inhibitory potencies of octahydro- and 6,7-dimethoxy-3,4-dihydro- isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines for various receptors and enzymes. This study aided in determining structural features responsible for receptor and enzyme activity (Zagórska et al., 2016).

Synthesis and Structural Elucidation

  • Research on the regioselective N-alkylation of dimethoxyphenyl-imidazopyridine derivatives, including imidazo[2,1-f]purine-2,4-dione analogs, was conducted to understand their synthesis and structure, contributing to the broader understanding of these compounds' chemistry (Göker & Özden, 2019).

Receptor Ligand Studies

  • A study developed 8-aminoalkyl derivatives of purine-2,6-dione with different substituents, exploring their affinity for serotonin receptors and potential psychotropic activity. This research is significant for understanding the pharmacological properties of these compounds (Chłoń-Rzepa et al., 2013).

Mesoionic Analogs and Reactions

  • A study on mesoionic purinone analogs, specifically imidazo[1,2-c]-pyrimidine-2,7-diones, focused on their synthesis and properties, contributing to the understanding of these compounds' behavior in chemical reactions (Coburn & Taylor, 1982).

Properties

IUPAC Name

7-tert-butyl-6-(3,4-dimethylphenyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-12-8-9-14(10-13(12)2)26-15(21(3,4)5)11-25-16-17(22-19(25)26)23(6)20(28)24(7)18(16)27/h8-11H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHHIPHRNXDWKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.